2-Cyclohexyl-6-methylpiperidine
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Overview
Description
2-Cyclohexyl-6-methylpiperidine is an organic compound with the molecular formula C₁₂H₂₃N It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-6-methylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with 2-methyl-1,5-dibromopentane in the presence of a base can yield this compound. The reaction typically requires heating and a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-6-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and strong bases like sodium hydride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Cyclohexyl-6-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-6-methylpiperidine involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes and receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the cyclohexyl and methyl substituents.
2,2,6,6-Tetramethylpiperidine: A derivative with four methyl groups, known for its stability and use in organic synthesis.
Cyclohexylamine: A simpler amine with a cyclohexyl group but lacking the piperidine ring.
Uniqueness
2-Cyclohexyl-6-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
2-cyclohexyl-6-methylpiperidine |
InChI |
InChI=1S/C12H23N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h10-13H,2-9H2,1H3 |
InChI Key |
JUDUAKFAPNPHOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C2CCCCC2 |
Origin of Product |
United States |
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